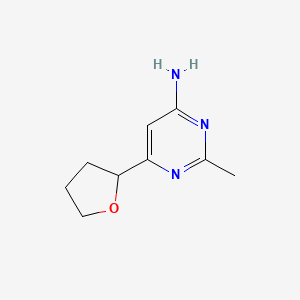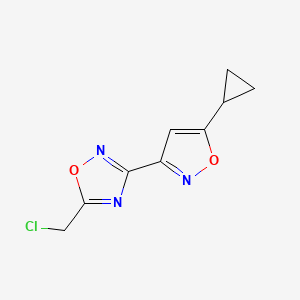![molecular formula C15H13F3N2O2 B13428377 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 24304-49-2](/img/structure/B13428377.png)
3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a benzamide core. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the acylation of 3-amino-4-methoxybenzoic acid with 3-(trifluoromethyl)aniline. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzamides .
Applications De Recherche Scientifique
3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4-methoxybenzamide: Lacks the trifluoromethyl group, resulting in different biological activities.
N-phenylbenzamide: Does not contain the amino or methoxy groups, leading to distinct chemical properties.
4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide makes it unique among benzamides. This group significantly enhances the compound’s electronegativity and biological activity, making it a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
24304-49-2 |
|---|---|
Formule moléculaire |
C15H13F3N2O2 |
Poids moléculaire |
310.27 g/mol |
Nom IUPAC |
3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-13-6-5-9(7-12(13)19)14(21)20-11-4-2-3-10(8-11)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |
Clé InChI |
LYGZYNHMZOPJKV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)

![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)




![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)






